molecular formula C11H10BrN B571871 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314760-71-8

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B571871
CAS No.: 1314760-71-8
M. Wt: 236.112
InChI Key: XAIQSXRKYAMDRT-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10BrN It is a cyclopropane derivative substituted with a bromo and a methyl group on the phenyl ring and a nitrile group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is facilitated by the use of BrCN (bromine cyanide) and Et3N (triethylamine) as reagents . The reaction conditions are mild, and the process yields the desired product in excellent yields with a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

    Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromo and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

Uniqueness

This compound is unique due to the presence of both a bromo and a methyl group on the phenyl ring, along with a nitrile group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQSXRKYAMDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742710
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314760-71-8
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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